2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Overview
Description
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a chemical compound with the molecular formula C7H4ClO3P. It is commonly used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions. This compound is known for its reactivity and ability to form H-phosphonates, which are crucial intermediates in the synthesis of nucleotides .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one are alcohols . This compound is used in the phosphorylation and phosphitylation of alcohols .
Mode of Action
This compound acts as a reactive cyclic phosphitylating reagent . It is involved in fast coupling rates and hydrolytic cleavage more readily compared to that of an acyclic analog .
Biochemical Pathways
The compound plays a crucial role in the formation of H-phosphonates . H-phosphonates are commonly utilized in the synthesis of nucleotides . Therefore, the compound indirectly influences the biochemical pathways involving nucleotides.
Pharmacokinetics
It is soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the phosphorylation and phosphitylation of alcohols, leading to the formation of H-phosphonates . These H-phosphonates are key intermediates in the synthesis of nucleotides .
Action Environment
The compound is light and heat sensitive . It is incompatible with water and strong oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in the phosphorylation and phosphitylation of alcohols . It also plays a role in the formation of H-phosphonates, which are commonly utilized in the synthesis of nucleotides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
At the molecular level, this compound is involved in fast coupling rates and hydrolytic cleavage . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in the formation of H-phosphonates, suggesting it may play a role in certain metabolic pathways . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Phosphorylation and Phosphitylation: Common reagents include alcohols and nucleosides.
Substitution Reactions: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Major Products:
H-Phosphonates: Formed during phosphorylation and phosphitylation reactions.
Substituted Derivatives: Products of substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleoside triphosphates.
Biology: Employed in the preparation of site-specific antibody-drug conjugates.
Medicine: Utilized in the development of pharmaceuticals and biochemical research.
Industry: Applied in the production of various organic compounds and materials.
Comparison with Similar Compounds
- Salicyl chlorophosphite
- 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Van Boom’s Reagent
Uniqueness: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its cyclic structure, which provides enhanced reactivity and stability compared to acyclic analogs. This makes it particularly effective in fast coupling reactions and hydrolytic cleavage .
Properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphinin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOITXUNGDUXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285003 | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-99-7 | |
Record name | 5381-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the context of the provided research papers?
A1: this compound, also known as salicylchlorophosphite, is predominantly used as a phosphitylating agent in the synthesis of nucleoside 5'-triphosphates and their analogs. [] This involves reacting the compound with the 5'-hydroxy group of protected nucleosides, forming a reactive intermediate that can be further manipulated to introduce various modifications at the phosphate group. [, , , , ]
Q2: How does this compound react with nucleosides?
A2: this compound reacts with the 5'-hydroxy group of protected nucleosides to form a nucleoside 5'-phosphite intermediate. [, , , ] This intermediate is then typically reacted with pyrophosphate or its analogs, followed by oxidation and deprotection, to yield the desired nucleoside 5'-triphosphate analogs.
Q3: Can you provide an example of a specific nucleoside triphosphate analog synthesized using this compound and its biological activity?
A3: One example is the synthesis of AZT 5'-alpha-borano-beta,gamma-(difluoromethylene)triphosphate (AZT 5'-alphaB-betagammaCF(2)TP) using this compound as a key reagent. [] This compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase, comparable to that of AZT triphosphate, and showed significantly improved stability in serum and cell extracts.
Q4: What other types of nucleoside triphosphate modifications have been achieved using this compound?
A4: Besides AZT 5'-triphosphate mimics, researchers have successfully employed this compound to synthesize various other modified nucleoside triphosphates. This includes nucleoside 5'-O-(1,3-dithiotriphosphates), nucleoside 5'-O-(1,1-dithiotriphosphates), ribonucleoside 5'-(alpha-P-borano)triphosphates, 4′-thio-β-D-arabinofuranosylcytosine triphosphate, and fluorescently labeled nucleoside triphosphates. [, , , , , ]
Q5: What are the advantages of using this compound in nucleoside triphosphate synthesis?
A5: The research papers highlight the speed and efficiency of this compound in facilitating these reactions. [] The compound allows for the preparation of nucleoside 5′-triphosphates under relatively mild conditions and with good yields. [] Moreover, it enables the introduction of various modifications at the phosphate group, leading to diverse nucleoside triphosphate analogs with potentially enhanced properties like stability or biological activity.
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C7H4ClO3P, and its molecular weight is 202.54 g/mol. []
Q7: Are there any safety concerns regarding handling this compound?
A7: Yes, this compound is hygroscopic, corrosive, and lachrymatory. [] Therefore, it should be handled with caution in a well-ventilated fume hood and stored under anhydrous conditions to prevent degradation.
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